4-ethoxy-N-(2,4,6-trimethylphenyl)benzamide
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Overview
Description
4-Ethoxy-N-mesitylbenzamide is an organic compound with the molecular formula C16H19NO2 It is a derivative of benzamide, where the benzene ring is substituted with an ethoxy group and a mesityl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-mesitylbenzamide typically involves the reaction of 4-ethoxybenzoic acid with mesitylamine. The reaction is carried out in the presence of a coupling agent such as oxalyl chloride to form the corresponding acid chloride, which then reacts with mesitylamine to yield the desired product. The reaction conditions usually involve an inert atmosphere and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for 4-ethoxy-N-mesitylbenzamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-mesitylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: 4-Ethoxy-N-mesitylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-N-mesitylbenzamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-ethoxy-N-mesitylbenzamide is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-N-methylbenzamide: Similar structure but with a methyl group instead of a mesityl group.
4-Methoxy-N-mesitylbenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxy-N-(4-methylphenyl)benzamide: Similar structure but with a 4-methylphenyl group instead of a mesityl group
Uniqueness
4-Ethoxy-N-mesitylbenzamide is unique due to the presence of both an ethoxy group and a mesityl group, which confer specific chemical properties and potential applications that differ from those of its analogs. The mesityl group, in particular, can provide steric hindrance and influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C18H21NO2 |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-ethoxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO2/c1-5-21-16-8-6-15(7-9-16)18(20)19-17-13(3)10-12(2)11-14(17)4/h6-11H,5H2,1-4H3,(H,19,20) |
InChI Key |
WRAUUFQVVIUNPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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